1-Nitro-7-(trifluoromethyl)-9h-carbazole
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Overview
Description
1-Nitro-7-(trifluoromethyl)-9h-carbazole is a complex organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a carbazole core. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-7-(trifluoromethyl)-9h-carbazole typically involves multi-step organic reactions. One common method includes the nitration of 7-(trifluoromethyl)-9h-carbazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-7-(trifluoromethyl)-9h-carbazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with a catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 1-Amino-7-(trifluoromethyl)-9h-carbazole.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the carbazole core.
Scientific Research Applications
1-Nitro-7-(trifluoromethyl)-9h-carbazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-Nitro-7-(trifluoromethyl)-9h-carbazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Nitro-9h-carbazole: Lacks the trifluoromethyl group, which can significantly alter its chemical and physical properties.
7-(Trifluoromethyl)-9h-carbazole:
Uniqueness: 1-Nitro-7-(trifluoromethyl)-9h-carbazole is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
872604-08-5 |
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Molecular Formula |
C13H7F3N2O2 |
Molecular Weight |
280.20 g/mol |
IUPAC Name |
1-nitro-7-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)7-4-5-8-9-2-1-3-11(18(19)20)12(9)17-10(8)6-7/h1-6,17H |
InChI Key |
REVDSSMTIYXANU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC3=C2C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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